Isocucurbitacin D
Overview
Description
Isocucurbitacin D is a naturally occurring compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family, which includes plants like cucumbers, pumpkins, and gourds . This compound has garnered significant interest due to its potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isocucurbitacin D typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the oxidation of cucurbitacin B to produce this compound. This process often requires specific reagents and conditions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as the fruit juice of Ecballium elaterium (squirting cucumber). The process includes solvent extraction using a combination of chloroform, acetone, and methanol, followed by purification through high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Isocucurbitacin D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms.
Industry: Potential use in developing natural pesticides and antimicrobial agents.
Mechanism of Action
Isocucurbitacin D exerts its effects through multiple molecular pathways. It is known to inhibit the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation. Additionally, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . The compound also affects the cell cycle by downregulating cyclins and cyclin-dependent kinases .
Comparison with Similar Compounds
Isocucurbitacin D is part of the cucurbitacin family, which includes other compounds like cucurbitacin B, E, and I. While all these compounds share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities . For instance:
Cucurbitacin B: Known for its potent anticancer and anti-inflammatory properties.
Cucurbitacin E: Exhibits strong cytotoxic effects against various cancer cell lines.
Cucurbitacin I: Primarily studied for its anti-inflammatory and hepatoprotective effects.
This compound stands out due to its unique ability to target multiple signaling pathways simultaneously, making it a promising candidate for combination therapies in cancer treatment .
Properties
IUPAC Name |
(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17,19-20,23-24,32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPSEMFPAVSKJO-DJMAWCNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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